molecular formula C10H9NO3 B2671592 2-(2-Formyl-4-methoxyphenoxy)acetonitrile CAS No. 149384-09-8

2-(2-Formyl-4-methoxyphenoxy)acetonitrile

Cat. No. B2671592
CAS RN: 149384-09-8
M. Wt: 191.186
InChI Key: ALXDZWOFWIALGS-UHFFFAOYSA-N
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Description

“2-(2-Formyl-4-methoxyphenoxy)acetonitrile” is a chemical compound with the molecular formula C10H9NO3 . It has a molecular weight of 191.19 . The compound is solid in form .


Molecular Structure Analysis

The InChI code for “2-(2-Formyl-4-methoxyphenoxy)acetonitrile” is 1S/C10H9NO3/c1-13-9-2-3-10(14-5-4-11)8(6-9)7-12/h2-3,6-7H,5H2,1H3 . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

The compound is solid in form . It has a melting point of 68 - 69 degrees .

Scientific Research Applications

Antimicrobial and Anti-mycobacterial Agents

Research has shown that derivatives of 2-(2-Formyl-4-methoxyphenoxy)acetonitrile have potential applications as antimicrobial and anti-mycobacterial agents. For instance, phenoxy acetic acid derivatives synthesized from this compound exhibited significant anti-mycobacterial activities against Mycobacterium tuberculosis (Yar, Siddiqui, & Ali, 2006). Additionally, novel 1,3,4-thiadiazole derivatives of this compound were synthesized and demonstrated substantial antimicrobial activities against several microbial strains (Noolvi, Patel, Kamboj, & Cameotra, 2016).

Molecular Interactions and Chirality Studies

Studies have also explored the molecular interactions and chirality aspects of related compounds. For example, 2-amino-4-(thiazolin-2-yl)phenol, a molecule similar in structure, was analyzed for its helix-helix interactions and chirality in crystal lattices (Stefankiewicz, Cian, & Harrowfield, 2011).

Synthesis of Related Compounds

The synthesis of compounds closely related to 2-(2-Formyl-4-methoxyphenoxy)acetonitrile has been a subject of research. For instance, a concise synthesis of 2-(2-hydroxyphenyl)acetonitriles through the reaction of o-quinone methides generated from 2-(1-tosylalkyl)phenols was developed (Wu, Gao, Chen, & Zhou, 2014).

Crystal Structure Analysis

Research on crystal structures of related phenoxyalkanoic acids, such as (2-formyl-6-methoxyphenoxy)acetic acid, revealed insights into molecular conformations and interactions in complexes (O'reilly, Smith, Kennard, & Mak, 1987).

Biochemical Sensor Development

The compound's derivatives have been utilized in developing biochemical sensors. For instance, a study synthesized a selective fluorescence sensor for Zn2+ ions using a derivative of 2-(2-Formyl-4-methoxyphenoxy)acetonitrile (Dey, Roy, Maiti, Mandal, Banerjee, & Roy, 2016).

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H312, and H332 . Precautionary measures include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name

2-(2-formyl-4-methoxyphenoxy)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-13-9-2-3-10(14-5-4-11)8(6-9)7-12/h2-3,6-7H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALXDZWOFWIALGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OCC#N)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Formyl-4-methoxyphenoxy)acetonitrile

Synthesis routes and methods

Procedure details

To a cooled mixture of 2-hydroxy-5-methoxybenzaldehyde (500.0 g), potassium carbonate (908.4 g) and potassium iodide (272.8 g) in N,N-dimethylformamide (2.5 l) chloroacetonitrile (297.7 g) was added dropwise over 8 minutes below 10° C. under nitrogen. After being stirred at ambient temperature for 110 minutes, the mixture was poured slowly into ice-water (20 l) and stirred for 2 hours. The precipitates were cooled by centrifugal filtration, washed with water (1 l) 7 times and air-dried at ambient temperature to give 2-cyanomethoxy-5-methoxybenzaldehyde (571.4 g).
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
908.4 g
Type
reactant
Reaction Step One
Quantity
272.8 g
Type
reactant
Reaction Step One
Quantity
2.5 L
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
20 L
Type
reactant
Reaction Step Two

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